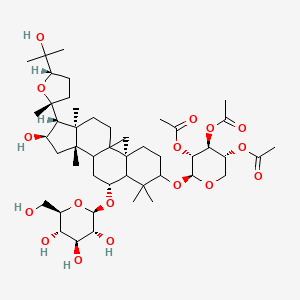

acetylastragaloside I

Description

Propriétés

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O17/c1-22(49)58-28-20-57-40(36(60-24(3)51)35(28)59-23(2)50)63-30-12-14-47-21-46(47)16-15-43(8)37(45(10)13-11-31(64-45)42(6,7)56)25(52)18-44(43,9)29(46)17-26(38(47)41(30,4)5)61-39-34(55)33(54)32(53)27(19-48)62-39/h25-40,48,52-56H,11-21H2,1-10H3/t25-,26-,27-,28-,29?,30?,31+,32-,33+,34-,35+,36-,37+,38?,39-,40+,43-,44+,45-,46?,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZSMZJAHIHRRT-GGTVCRRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2CC[C@]34CC35CC[C@@]6([C@H]([C@@H](C[C@]6(C5C[C@H](C4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acetylastragaloside I: A Technical Whitepaper on its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acetylastragaloside I (ASI) is a principal active saponin isolated from the medicinal plant Astragalus membranaceus. As an acetylated derivative of the more extensively studied Astragaloside IV (AS-IV), ASI is drawing increasing interest for its potential therapeutic applications in oncology.[1] While research specifically delineating the mechanisms of this compound is emerging, the vast body of evidence for AS-IV provides a robust framework for understanding its anti-cancer activities. This technical guide synthesizes the current understanding of the molecular mechanisms through which these related compounds are believed to exert their effects on cancer cells. Key mechanisms include the induction of apoptosis, induction of cell cycle arrest, inhibition of metastasis, modulation of the tumor microenvironment, and reversal of multidrug resistance.[2][3][4] This document details the signaling pathways, quantitative effects, and the experimental protocols used to elucidate these actions.

Core Mechanism 1: Induction of Apoptosis

A primary anti-tumor strategy of Astragalus saponins is the induction of programmed cell death, or apoptosis, in malignant cells. This process is tightly regulated by a balance of pro- and anti-apoptotic proteins and is executed through two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that compounds like AS-IV, and by extension ASI, can trigger apoptosis by modulating key players in these pathways.[4]

Signaling Pathway: Intrinsic and Extrinsic Apoptosis

Astragalus saponins typically induce apoptosis by disrupting the mitochondrial membrane potential and activating the caspase cascade. This involves downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax. The subsequent release of cytochrome c from the mitochondria activates caspase-9, which in turn activates the executioner caspase-3, leading to cellular dismantling.[2] Concurrently, the extrinsic pathway can be activated, involving death receptors and the activation of caspase-8.

References

The Biosynthesis of Acetylastragaloside I in Astragalus: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of acetylastragaloside I, a significant bioactive cycloartane-type triterpenoid saponin found in Astragalus species, particularly Astragalus membranaceus. This document details the enzymatic steps from the initial precursors to the final acetylated product, presenting the current state of knowledge for researchers, scientists, and drug development professionals. The guide includes a proposed biosynthetic pathway, quantitative data on gene expression and metabolite accumulation, detailed experimental protocols for key analytical and biochemical procedures, and visualizations of the metabolic route and experimental workflows.

Introduction

Astragalus membranaceus is a vital herb in traditional medicine, with its therapeutic effects largely attributed to a class of compounds known as astragalosides. Among these, this compound is a notable saponin with a complex structure that contributes to the plant's pharmacological profile. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This guide synthesizes the available scientific literature to present a detailed technical overview of the biosynthesis of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids and proceeds through the formation of a cycloartane skeleton, followed by a series of oxidative and glycosylation reactions, and culminates in a final acetylation step.

Upstream Pathway: Formation of Cycloartenol

The journey to this compound begins with the synthesis of the triterpenoid precursor, 2,3-oxidosqualene, via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. Within the plant cell, the MVA pathway is active in the cytosol and mitochondria, while the MEP pathway operates in the plastids. Both pathways converge to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and finally, two molecules of FPP are joined to create squalene (C30). Squalene is then epoxidized to 2,3-oxidosqualene.

The first committed step in the formation of the cycloartane skeleton is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme cycloartenol synthase (CAS) . This reaction forms the characteristic tetracyclic structure with a cyclopropane ring, known as cycloartenol.

Formation of the Aglycone: Cycloastragenol

Cycloartenol undergoes a series of modifications, primarily hydroxylations, catalyzed by cytochrome P450 monooxygenases (CYP450s) . These enzymes are responsible for the oxidation of the cycloartenol backbone to produce the aglycone of most astragalosides, cycloastragenol . This process involves hydroxylations at the C-6, C-16, and C-25 positions.

Glycosylation Steps

The structural diversity of astragalosides arises from the subsequent glycosylation of the cycloastragenol aglycone. This process is carried out by a series of UDP-glycosyltransferases (UGTs) , which transfer sugar moieties from activated sugar donors (UDP-sugars) to the aglycone.

For the biosynthesis of the precursor to this compound, the following glycosylation steps are proposed:

-

Glucosylation at C-6: A UGT catalyzes the transfer of a glucose molecule to the hydroxyl group at the C-6 position of cycloastragenol, forming cycloastragenol-6-O-β-D-glucoside.

-

Xylosylation at C-3: Subsequently, another UGT attaches a xylose molecule to the C-3 hydroxyl group, yielding 3-O-β-D-xylopyranosyl-6-O-β-D-glucopyranosylcycloastragenol.

The Final Acetylation Step

The terminal step in the biosynthesis of this compound is the acetylation of the 2'-hydroxyl group of the xylose moiety. This reaction is catalyzed by a putative acetyl-CoA-dependent acetyltransferase .

While the specific enzyme responsible for the 2'-O-acetylation of the xylosyl residue in this compound has not yet been definitively characterized, research on a related enzyme, AmAT7-3 , a saponin acetyltransferase from A. membranaceus, provides significant insights. AmAT7-3 has been identified as a xylose C3'/C4'-O-acetyltransferase of astragaloside IV.[1] It is highly probable that a homologous enzyme with differing regioselectivity is responsible for the C2'-acetylation in the biosynthesis of this compound. Protein engineering studies on AmAT7-3 have demonstrated that its regioselectivity can be altered through mutagenesis, suggesting that a closely related enzyme could possess the required specificity.[1]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

References

An In-depth Technical Guide to the Identification of Acetylastragaloside I and its Natural Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylastragaloside I, a cycloartane-type triterpenoid saponin from the roots of Astragalus species, is a compound of significant interest in the pharmaceutical and nutraceutical industries. Its diverse biological activities, including immunomodulatory, anti-inflammatory, and neuroprotective effects, have spurred extensive research into its therapeutic potential. This technical guide provides a comprehensive overview of the methodologies for the identification, isolation, and structural elucidation of this compound and its naturally occurring derivatives. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to facilitate further research and development in this field.

Extraction of this compound and its Derivatives from Plant Material

The initial step in the identification process involves the efficient extraction of the target compounds from the plant matrix, typically the dried roots of Astragalus membranaceus or other related species.

General Extraction Protocol: Ultrasonic-Assisted Extraction

Ultrasonic-assisted extraction is a widely used method that offers high efficiency in a relatively short time.

Materials:

-

Dried and powdered roots of Astragalus sp.

-

Methanol, 95% (v/v)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh 10 g of powdered Astragalus root material and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 95% methanol to the flask.

-

Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.

-

After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

-

Decant the supernatant.

-

Repeat the extraction process on the residue two more times with fresh solvent.

-

Combine the supernatants from all three extractions.

-

Evaporate the combined solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Isolation and Purification of this compound and its Derivatives

Following extraction, a multi-step chromatographic approach is typically employed to isolate and purify individual compounds from the complex crude extract.

Experimental Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation and purification of this compound and its derivatives.

Caption: Workflow for the isolation and identification of this compound and its derivatives.

Column Chromatography Protocol

Column chromatography is used for the initial fractionation of the crude extract.

Materials:

-

Crude extract

-

Silica gel (200-300 mesh)

-

Glass column

-

Solvent system: A gradient of chloroform-methanol

Procedure:

-

Prepare a slurry of silica gel in chloroform and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then load the dried sample onto the top of the packed column.

-

Elute the column with a stepwise gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, and 100% methanol).

-

Collect fractions of a fixed volume (e.g., 50 mL).

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing compounds of interest.

-

Combine fractions with similar TLC profiles and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is employed for the final purification of the isolated fractions to obtain pure compounds.

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile (A) and water (B) is commonly used. The specific gradient will depend on the compounds being separated.

Procedure:

-

Dissolve the partially purified fraction in the initial mobile phase composition.

-

Inject the sample onto the preparative HPLC column.

-

Run a gradient elution program to separate the individual compounds. For example, a linear gradient from 20% to 80% acetonitrile over 60 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 203 nm for saponins).

-

Collect the peaks corresponding to the target compounds.

-

Evaporate the solvent from the collected fractions to obtain the pure compounds.

Structural Identification of this compound and its Natural Derivatives

The definitive identification of the isolated compounds is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the initial characterization and identification of known and novel astragalosides.

Instrumentation:

-

UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

Mobile Phase:

-

A gradient of acetonitrile or methanol (containing 0.1% formic acid) and water (containing 0.1% formic acid).

Mass Spectrometry Parameters:

-

Ionization mode: Electrospray ionization (ESI), typically in positive ion mode.

-

Analysis mode: Full scan and product ion scan (MS/MS).

Data Analysis:

-

The molecular weight of the compound is determined from the [M+H]⁺ or [M+Na]⁺ ions in the full scan mass spectrum.

-

The fragmentation pattern in the MS/MS spectrum provides structural information about the aglycone and the sugar moieties. The loss of sugar units (e.g., glucose, xylose) results in characteristic neutral losses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the complete structural elucidation of novel compounds.

Experiments:

-

1D NMR: ¹H NMR and ¹³C NMR provide information on the number and types of protons and carbons in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for establishing the connectivity of different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.

-

By analyzing the data from these spectroscopic techniques, the complete structure of a new natural derivative of this compound can be determined.

Quantitative Data on this compound and its Derivatives

The following table summarizes representative quantitative data for some known astragalosides found in Astragalus species. The actual amounts can vary significantly depending on the species, geographical origin, and extraction method.

| Compound | Plant Source | Concentration (mg/g of crude extract) | Reference |

| Astragaloside I | Astragalus membranaceus | 30.2 | [1] |

| Astragaloside II | Astragalus membranaceus | 16.5 | [1] |

| Astragaloside IV | Astragalus membranaceus | 2.621 ± 0.019 | [2] |

| Isoastragaloside I | Astragalus mongholicus | Varies | [3] |

| Isoastragaloside II | Astragalus mongholicus | Varies | [3] |

Signaling Pathways Modulated by this compound and its Derivatives

This compound and its derivatives exert their pharmacological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development.

TGF-β1/Smad Signaling Pathway

This pathway is a key regulator of fibrosis. Astragalosides have been shown to inhibit this pathway, suggesting their potential in treating fibrotic diseases.

Caption: Inhibition of the TGF-β1/Smad signaling pathway by this compound and its derivatives.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. The anti-inflammatory effects of astragalosides are partly mediated through the inhibition of this pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound and its derivatives.

Conclusion

The identification of this compound and its natural derivatives is a complex but rewarding process that can lead to the discovery of novel therapeutic agents. This guide has provided a detailed overview of the key experimental protocols and analytical techniques involved in this process. By following these methodologies, researchers can effectively isolate and characterize these valuable natural products, paving the way for further pharmacological investigation and drug development. The continued exploration of the chemical diversity of Astragalus species is likely to yield more novel derivatives with unique biological activities.

References

A Technical Guide to the Structural Elucidation of Novel Acetylastragaloside I Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and strategic approaches required for the successful structural elucidation of novel acetylastragaloside I (AA-I) analogs. This compound, a key active saponin isolated from Astragalus species, serves as a critical scaffold for the development of new therapeutic agents. The elucidation of novel analogs is paramount for understanding structure-activity relationships (SAR) and advancing drug discovery programs. This document details the typical experimental workflows, data interpretation, and relevant biological pathways associated with these compounds.

General Workflow for Isolation and Structural Elucidation

The process of identifying and characterizing novel AA-I analogs is a multi-step endeavor that begins with extraction from a natural source or chemical synthesis and concludes with detailed structural analysis and biological evaluation. A typical workflow is outlined below.

Experimental Protocols

Detailed and reproducible experimental methods are the foundation of structural elucidation. The following protocols are standard in the field of natural product chemistry for the analysis of saponins like AA-I analogs.

Extraction and Isolation of Crude Saponins

This protocol outlines a common procedure for extracting saponins from plant material.

-

Preparation : Air-dry and pulverize the plant material (e.g., roots of Astragalus membranaceus) to a fine powder.[1]

-

Defatting (Optional) : To remove lipids that may interfere with extraction, pre-extract the powdered material with a non-polar solvent such as n-hexane.[1]

-

Primary Extraction : Macerate or reflux the powdered material with 70% aqueous ethanol.[2] This solvent system is effective for extracting a broad range of saponins.

-

Concentration : Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a viscous residue.[2]

-

Solvent Partitioning : Re-suspend the residue in water and perform liquid-liquid extraction with n-butanol. Saponins will preferentially partition into the butanol layer.[2]

-

Crude Fraction : Evaporate the n-butanol extract to dryness to obtain the crude saponin fraction.

Chromatographic Purification

Purification is essential to isolate individual analogs from the complex crude mixture.

-

Silica Gel Column Chromatography : Apply the crude saponin fraction to a silica gel column. Elute with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity by adding methanol (e.g., CHCl₃-MeOH gradients).[3]

-

Sephadex LH-20 Chromatography : Further purify the fractions obtained from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating compounds based on size and polarity.[3]

-

Preparative HPLC : For final purification to obtain high-purity compounds (>95%), use preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of water and acetonitrile or methanol.

Spectroscopic Analysis for Structure Determination

Spectroscopic methods are indispensable for elucidating the chemical structure of an isolated compound.

-

Mass Spectrometry (MS) :

-

Obtain high-resolution mass spectra (HRMS), often using Electrospray Ionization (ESI), to determine the exact mass and deduce the molecular formula of the analog.[4]

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help identify the aglycone core and the sequence of sugar moieties.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve the purified analog in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).[3][6]

-

Acquire 1D NMR spectra:

-

¹H NMR : Identifies proton environments, their multiplicities (splitting patterns), and integration (number of protons).

-

¹³C NMR : Identifies the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O).

-

-

Acquire 2D NMR spectra for detailed structural assembly:

-

COSY (Correlation Spectroscopy) : Shows ¹H-¹H correlations, revealing proton-proton coupling networks within sugar units and the aglycone.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms, aiding in the assignment of carbon signals.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows long-range correlations (2-3 bonds) between ¹H and ¹³C atoms. This is crucial for connecting the aglycone to the sugar units and establishing the glycosylation positions.[3]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides through-space correlations between protons, which is vital for determining the relative stereochemistry of the molecule.

-

-

Quantitative Data Presentation

The systematic tabulation of spectroscopic and bioactivity data is crucial for SAR analysis and publication. Below are example tables for a hypothetical novel AA-I analog.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations (H → C) |

| Aglycone | |||

| C-1 | 38.9 | 0.85 (m), 1.75 (m) | C-2, C-5, C-10 |

| C-3 | 88.5 | 3.20 (dd, 11.5, 4.5) | C-1, C-2, C-4, C-5, Glc-1' |

| C-24 | 176.8 | - | H-23, H-25 |

| Glucose (Glc) | |||

| C-1' | 104.2 | 4.25 (d, 7.8) | C-3 (Aglycone) |

| C-2' | 74.0 | 3.10 (m) | C-1', C-3' |

| Xylose (Xyl) | |||

| C-1'' | 105.5 | 4.40 (d, 7.5) | C-2' (Glc) |

| Acetyl Group | |||

| -COCH₃ | 170.1 | - | - |

| -COCH₃ | 21.2 | 2.05 (s) | -COCH₃ |

Table 2: Comparative Biological Activity of a Hypothetical AA-I Analog

| Compound | Anti-inflammatory Activity (IC₅₀, µM) | Antiviral Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| This compound | 15.2 | 25.8 | >200 | >7.7 |

| Analog X | 8.5 | 12.1 | >200 | >16.5 |

| Positive Control | 5.1 | 2.3 | 150 | 65.2 |

Associated Signaling Pathways

Understanding how AA-I and its analogs exert their biological effects requires knowledge of the underlying molecular pathways. Astragalosides are known to modulate key signaling cascades involved in inflammation and immunity.[7][8]

PAR2-Mediated Inflammatory Signaling

Astragalosides have been shown to alleviate hepatic fibrosis by inhibiting the Protease-Activated Receptor 2 (PAR2) signaling pathway.[7] Analogs of AA-I would likely be tested for similar activity. Inhibition of this pathway leads to a reduction in pro-inflammatory cytokines.

cGAS-STING Innate Immunity Pathway

Astragaloside IV, a related compound, modulates the cGAS-STING pathway, which is critical for the innate immune response to viral infections by inducing Type I interferons (IFN-β).[8] Novel AA-I analogs could be designed to enhance this antiviral response.

References

- 1. scribd.com [scribd.com]

- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 3. Isolation and Characterization of Triterpenoid Saponins from Ficus natalensis subsp. leprieurii Leaves [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. frontiersin.org [frontiersin.org]

- 7. Astragaloside Alleviates Hepatic Fibrosis Function via PAR2 Signaling Pathway in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Astragaloside IV Regulates cGAS-STING Signaling Pathway to Alleviate Immunosuppression Caused by PRRSV Infection - PMC [pmc.ncbi.nlm.nih.gov]

Acetylastragaloside I: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylastragaloside I, a key cycloartane-type triterpenoid saponin from the roots of Astragalus membranaceus, has garnered significant interest within the scientific community. This document provides an in-depth technical overview of its discovery, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. Quantitative data is presented in structured tables for clarity, and complex experimental workflows and signaling pathways are visualized through diagrams to facilitate understanding. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Isolation

The first documented isolation of this compound was reported in 1983 by Kitagawa et al.[1] This seminal work focused on the chemical constituents of Astragali Radix, the dried root of Astragalus membranaceus (Bunge). Through their research, twelve triterpene-oligoglycosides were isolated, including the novel this compound. Its structure was elucidated as 3-O-β-(2',3',4'-tri-O-acetyl)-D-xylopyranosyl-6-O-β-D-glucopyranosylcycloastragenol.[1] This discovery laid the groundwork for future investigations into the pharmacological properties of this and other related saponins from this important medicinal plant.

Experimental Protocols: Isolation and Purification

While the original 1983 publication provides the initial account, modern phytochemical workflows have evolved. The following is a representative, detailed protocol for the isolation and purification of this compound from Astragalus membranaceus, based on established methodologies for separating saponins from this genus.

Extraction

-

Plant Material : Dried roots of Astragalus membranaceus are pulverized into a coarse powder.

-

Solvent Extraction : The powdered root material is extracted with 70-80% ethanol at a solid-to-liquid ratio of 1:10 (w/v) under reflux for 2-3 hours. This process is typically repeated 2-3 times to ensure exhaustive extraction.

-

Concentration : The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Saponins, including this compound, are typically enriched in the n-butanol fraction.

-

Macroporous Resin Chromatography : The n-butanol fraction is subjected to column chromatography using a macroporous adsorbent resin (e.g., D101). The column is washed with deionized water to remove sugars and other highly polar impurities, followed by elution with a gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%). The saponin-rich fractions are collected, typically eluting in the 50-70% ethanol range.

Purification

High-performance counter-current chromatography (HPCCC) and preparative high-performance liquid chromatography (Prep-HPLC) are effective techniques for the final purification of this compound.

2.3.1. High-Performance Counter-Current Chromatography (HPCCC)

-

Two-Phase Solvent System : A suitable two-phase solvent system is selected. For astragalosides, systems such as ethyl acetate-n-butanol-water in various ratios (e.g., 4:1:5, v/v/v) have been used successfully.

-

Operation : The HPCCC column is first filled with the stationary phase, and then the sample, dissolved in a small amount of the solvent system, is injected. The mobile phase is then pumped through the column at a specific flow rate, and the separation occurs based on the differential partitioning of the compounds between the two liquid phases. Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC.

2.3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column : A reversed-phase C18 column is commonly used.

-

Mobile Phase : A gradient elution with a mixture of acetonitrile and water or methanol and water is typically employed.

-

Detection : UV detection at a wavelength of 203 nm is suitable for saponins which lack a strong chromophore.

-

Fraction Collection : Fractions corresponding to the peak of this compound are collected, combined, and concentrated to yield the purified compound.

The following diagram illustrates a general workflow for the isolation and purification of this compound.

Data Presentation: Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following table summarizes the key analytical data.

| Parameter | Data |

| Molecular Formula | C47H76O17 |

| Molecular Weight | 917.1 g/mol |

| 1H NMR (CDCl₃, ppm) | Data not available in the searched literature. Typically, signals for acetyl protons would appear around δ 2.0-2.2 ppm. Sugar protons would resonate between δ 3.0-5.5 ppm, and aglycone protons would be observed in the upfield region. |

| 13C NMR (CDCl₃, ppm) | Data not available in the searched literature. Characteristic signals for acetyl carbonyls would be expected around δ 170 ppm, and anomeric carbons of the sugars would appear around δ 95-105 ppm. |

| Mass Spectrometry (ESI-MS) | Data not available in the searched literature. Expected [M+Na]⁺ adduct would be at m/z 940.1. |

Note: Specific, experimentally derived NMR and MS data for this compound were not available in the publicly accessible literature at the time of this review. The provided descriptions are based on the expected spectral characteristics of similar acetylated saponins.

Biological Activity and Signaling Pathways

While extensive research has been conducted on the pharmacological effects of the total saponins of Astragalus membranaceus and specifically on astragaloside IV, studies focusing exclusively on this compound are less common. However, the existing literature suggests that this compound shares some of the immunomodulatory and anti-inflammatory properties attributed to other astragalosides.

The biological activities of astragalosides are often linked to their ability to modulate key signaling pathways involved in inflammation and immune responses. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

4.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS]), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Astragalosides have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.

4.2. MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. The three main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases can lead to the production of inflammatory cytokines and other inflammatory mediators. Some studies on astragalosides suggest that they can modulate the phosphorylation of ERK, JNK, and p38, thereby exerting anti-inflammatory effects.

The following diagram illustrates the putative inhibitory effects of this compound on these inflammatory signaling pathways.

Conclusion and Future Directions

This compound is a significant bioactive constituent of Astragalus membranaceus with potential therapeutic applications, particularly in the realm of inflammation and immunology. While its initial discovery and isolation have been established, there is a clear need for more focused research to fully characterize its pharmacological profile. Future studies should aim to:

-

Obtain and publish detailed 1D and 2D NMR and high-resolution mass spectrometry data for this compound to serve as a definitive reference for the scientific community.

-

Conduct comprehensive in vitro and in vivo studies to elucidate the specific biological activities of purified this compound, independent of other astragalosides.

-

Investigate the precise molecular mechanisms and signaling pathways modulated by this compound to identify its specific cellular targets.

Such research will be invaluable for unlocking the full therapeutic potential of this promising natural product and for guiding the development of novel pharmaceuticals.

References

Pharmacological Profile of Acetylastragaloside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with a specific focus on the pharmacological profile of acetylastragragaloside I is limited. The following information is a synthesized overview based on the known activities of closely related and more extensively studied astragalosides, primarily Astragaloside IV (AS-IV), and general astragalosides (AGS). It is presumed that acetylastragaloside I shares a similar, though not identical, pharmacological profile due to its structural relationship. All quantitative data and experimental protocols are derived from studies on these related compounds and should be considered representative.

Core Pharmacological Activities

This compound is a triterpenoid saponin isolated from the roots of Astragalus membranaceus. While specific data for this compound is sparse, the broader family of astragalosides exhibits a range of pharmacological effects, including anti-inflammatory, immunomodulatory, neuroprotective, and metabolic regulatory activities. These effects are largely attributed to the modulation of key signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

Astragalosides have demonstrated significant anti-inflammatory and immunomodulatory properties. These effects are mediated through the regulation of various signaling cascades, leading to a reduction in pro-inflammatory mediators and a balancing of the immune response.

One of the key mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] By preventing the activation and nuclear translocation of NF-κB, astragalosides can suppress the expression of downstream inflammatory genes, including those for cytokines and adhesion molecules.[2]

Additionally, astragalosides have been shown to modulate the Protease-Activated Receptor 2 (PAR2) signaling pathway.[3][4] Inhibition of this pathway leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3]

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Effects

Astragalosides, particularly AS-IV, have been shown to exert neuroprotective effects in various experimental models of neurological disorders.[5][6] These effects are attributed to their antioxidant, anti-apoptotic, and anti-inflammatory properties.[5] Studies have indicated that AS-IV can protect dopaminergic neurons from 6-hydroxydopamine (6-OHDA)-induced degeneration, suggesting a potential therapeutic role in conditions like Parkinson's disease.[7] Furthermore, AS-IV has been found to improve neurological deficits and reduce cerebral infarction in models of cerebral ischemia/reperfusion injury, potentially through the Sirt1/Mapt pathway.[8]

Figure 2: A representative workflow for evaluating the neuroprotective effects of this compound.

Metabolic Regulation

Studies on AS-IV suggest that astragalosides may play a role in managing metabolic syndrome. AS-IV has been shown to improve insulin resistance, potentiate insulin-induced preadipocyte differentiation, and protect endothelial cells from apoptosis induced by TNF-α.[9] Furthermore, in fructose-fed rat models, AS-IV administration has been associated with reduced blood pressure and triglyceride levels, as well as improved glucose tolerance and endothelium-dependent vasorelaxation.[10] These beneficial effects on metabolic parameters are linked to the antioxidant properties of astragalosides and their ability to protect the nitric oxide-cGMP pathway.[10]

Quantitative Data Summary

The following tables summarize quantitative data from studies on Astragaloside IV, which may serve as a reference for the potential activity of this compound.

Table 1: In Vitro Neuroprotective and Metabolic Effects of Astragaloside IV

| Parameter | Cell Line/Model | Concentration | Effect | Reference |

| Neuroprotection | Primary nigral cell culture | 100 µM | Attenuated 6-OHDA-induced loss of dopaminergic neurons | [7] |

| Preadipocyte Differentiation | 3T3-L1 preadipocytes | 3, 10, 30 µg/mL | Potentiated insulin-induced differentiation | [9] |

| Insulin Resistance | High glucose-treated adipocytes | 30 µg/mL | Improved insulin resistance | [9] |

| Endothelial Cell Apoptosis | TNF-α-treated endothelial cells | 10, 30 µg/mL | Prevented apoptosis and viability loss | [9] |

Table 2: In Vivo Metabolic Effects of Astragaloside IV in Fructose-Fed Rats

| Parameter | Dosage | Duration | Effect | Reference |

| Blood Pressure | 0.5, 2 mg/kg, i.p. | 4 weeks | Reduced | [10] |

| Triglyceride Levels | 0.5, 2 mg/kg, i.p. | 4 weeks | Reduced | [10] |

| Glucose Tolerance | 2 mg/kg, i.p. | 4 weeks | Improved | [10] |

| Endothelium-dependent Vasorelaxation | 2 mg/kg, i.p. | 4 weeks | Improved | [10] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the context of astragaloside research. These can be adapted for the pharmacological profiling of this compound.

Assessment of Anti-inflammatory Activity via NF-κB Inhibition

1. Cell Culture and Treatment:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

-

Confluent monolayers of HUVECs are pre-incubated with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

The cells are then stimulated with a pro-inflammatory agent such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for a defined period.

2. Nuclear Protein Extraction:

-

Following treatment, nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's instructions.

-

The protein concentration of the nuclear extracts is determined using a Bradford or BCA protein assay.

3. Electrophoretic Mobility Shift Assay (EMSA):

-

An oligonucleotide probe containing the NF-κB consensus sequence is labeled with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) tag.

-

The labeled probe is incubated with the nuclear extracts to allow for the formation of protein-DNA complexes.

-

The samples are then resolved on a non-denaturing polyacrylamide gel.

-

The gel is transferred to a membrane (for non-radioactive detection) or exposed to X-ray film (for radioactive detection) to visualize the DNA-protein complexes. A reduction in the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.

Evaluation of Neuroprotective Effects in a 6-OHDA-Induced Parkinson's Disease Model

1. Primary Nigral Cell Culture:

-

Ventral mesencephalic tissues are dissected from embryonic day 14-15 rat embryos.

-

The tissues are mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

The cells are plated on poly-L-lysine-coated culture plates in a serum-containing medium, which is later replaced with a serum-free medium.

2. Treatment and Induction of Neurotoxicity:

-

After 7-8 days in culture, the cells are pre-treated with different concentrations of this compound for a specified duration (e.g., 24 hours).

-

Neurotoxicity is induced by adding 6-hydroxydopamine (6-OHDA) to the culture medium for an additional 24-48 hours.

3. Immunocytochemistry and Cell Counting:

-

The cells are fixed with paraformaldehyde and permeabilized with a detergent-containing buffer.

-

The cells are then incubated with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, followed by a fluorescently labeled secondary antibody.

-

The number of TH-immunopositive neurons is counted in multiple fields of view using a fluorescence microscope. An increase in the number of surviving TH-positive neurons in the this compound-treated groups compared to the 6-OHDA-only group indicates a neuroprotective effect.

4. Neurite Length Measurement:

-

Images of TH-immunostained neurons are captured.

-

The length of the longest neurite for each neuron is measured using image analysis software. Longer neurite lengths in the presence of this compound suggest a neurorestorative or neurotrophic effect.

Assessment of Effects on Metabolic Parameters in an Animal Model

1. Animal Model of Metabolic Syndrome:

-

Male Sprague-Dawley or Wistar rats are used.

-

Metabolic syndrome is induced by providing a high-fructose diet (e.g., 10% fructose in drinking water) for a period of 8-10 weeks.

2. Drug Administration:

-

After an initial period of fructose feeding (e.g., 4 weeks), the rats are randomly divided into control and treatment groups.

-

The treatment groups receive daily intraperitoneal (i.p.) or oral (p.o.) administration of this compound at various doses. The control group receives the vehicle.

3. Measurement of Metabolic Parameters:

-

Blood Pressure: Measured non-invasively using a tail-cuff method at regular intervals.

-

Glucose Tolerance Test (GTT): After an overnight fast, a bolus of glucose is administered intraperitoneally. Blood glucose levels are measured at 0, 30, 60, 90, and 120 minutes post-injection.

-

Blood Biochemistry: At the end of the study, blood samples are collected to measure serum levels of insulin, triglycerides, and cholesterol using commercially available ELISA or colorimetric kits.

4. Evaluation of Endothelial Function:

-

The thoracic aorta is isolated and cut into rings.

-

The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution and pre-contracted with phenylephrine.

-

Endothelium-dependent vasorelaxation is assessed by measuring the relaxation response to cumulative concentrations of acetylcholine. An improved relaxation response in the this compound-treated group indicates enhanced endothelial function.

References

- 1. Anti-Inflammatory and Immunostimulatory Activities of Astragalosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Astragaloside Alleviates Hepatic Fibrosis Function via PAR2 Signaling Pathway in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of Astragaloside IV in 6-hydroxydopamine-treated primary nigral cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effect of Astragaloside IV on Cerebral Ischemia/Reperfusion Injury Rats Through Sirt1/Mapt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of astragaloside IV on pathogenesis of metabolic syndrome in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Astragaloside IV Improves Metabolic Syndrome and Endothelium Dysfunction in Fructose-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Effects of Acetylastragaloside I: A Technical Guide

Disclaimer: Scientific literature extensively details the bioactivities of Astragaloside IV (AS-IV), a major active component of Astragalus membranaceus. However, specific data on Acetylastragaloside I is limited in the currently available research. This technical guide, therefore, leverages the comprehensive data on Astragaloside IV as a close structural analogue to provide insights into the potential anti-inflammatory mechanisms of this compound. The experimental protocols and findings presented herein are based on studies conducted with Astragaloside IV.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, a saponin derived from Astragalus membranaceus, is a subject of growing interest for its potential therapeutic properties, including anti-inflammatory effects. This document provides an in-depth technical overview of the in vitro anti-inflammatory activities of its close analogue, Astragaloside IV, focusing on its mechanisms of action, relevant experimental protocols, and quantitative data. The primary mechanisms explored are the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data Summary

The anti-inflammatory efficacy of Astragaloside IV has been quantified through various in vitro assays. The following tables summarize key findings from studies on lipopolysaccharide (LPS)-stimulated cells.

Table 1: Inhibition of Nitric Oxide (NO) Production by Astragaloside IV

| Cell Line | Stimulant | Astragaloside IV Concentration | % Inhibition of NO Production | IC50 Value |

| RAW 264.7 | LPS | 3-12 µg/mL | Concentration-dependent | 6.5 µg/mL[1] |

Table 2: Modulation of Pro-inflammatory Cytokine Production by Astragaloside IV

| Cell Line | Stimulant | Cytokine | Astragaloside IV Concentration | % Inhibition |

| Murine Macrophages | LPS | TNF-α | Not specified | Not specified[2] |

| Murine Macrophages | LPS | IL-1β | Not specified | Not specified[2] |

| Murine Macrophages | LPS | IL-6 | Not specified | Not specified[2] |

| RBL-2H3 Mast Cells | Antigen | TNF-α | 0.101 µg/mL (IC50) | 73 ± 4.3% (Maximal)[3] |

| RBL-2H3 Mast Cells | Antigen | IL-6 | 0.19 µg/mL (IC50) | 88.8 ± 5% (Maximal)[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard in vitro protocols used to assess the anti-inflammatory effects of compounds like Astragaloside IV.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used models for in vitro inflammation studies.[4]

-

Cell Seeding: RAW 264.7 cells are seeded in 96-well or 24-well plates at a density of approximately 1.5 x 10^5 to 5 x 10^5 cells/well and incubated for 12-24 hours to allow for adherence.[5]

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Astragaloside IV) and incubated for a specified period, typically 1-2 hours.

-

Stimulation: Inflammation is induced by adding a stimulating agent, most commonly Lipopolysaccharide (LPS), at a concentration of around 1 µg/mL, to the cell cultures.

-

Incubation: The cells are then incubated for a further 18-24 hours to allow for the production of inflammatory mediators.

Cell Viability Assay (MTT Assay)

It is essential to determine whether the observed anti-inflammatory effects are due to the compound's specific activity or a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure: After the treatment period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is then removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a wavelength of 560 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

Nitric oxide is a key inflammatory mediator, and its production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[4]

-

Sample Collection: After the incubation period with the test compound and LPS, the cell culture supernatant is collected.

-

Griess Reagent: An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation: The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

-

Measurement: The absorbance is measured at a wavelength of 540 nm. The nitrite concentration is determined by comparison with a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Procedure: Commercially available ELISA kits specific for the cytokine of interest are used according to the manufacturer's instructions.

-

Principle: The assay typically involves the capture of the cytokine by a specific antibody coated on a microplate, followed by the addition of a detection antibody conjugated to an enzyme.

-

Detection: A substrate is then added, which is converted by the enzyme to produce a colored product.

-

Measurement: The absorbance is measured at a specific wavelength, and the cytokine concentration is determined from a standard curve.

Signaling Pathways and Visualizations

Astragaloside IV exerts its anti-inflammatory effects by modulating key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow.

Conclusion

The available in vitro data for Astragaloside IV strongly suggest that it possesses significant anti-inflammatory properties. These effects are mediated through the downregulation of pro-inflammatory molecules such as nitric oxide, TNF-α, and IL-6. Mechanistically, these effects are attributed to the inhibition of the NF-κB and MAPK signaling pathways. While direct evidence for this compound is still emerging, the findings for its close analogue provide a solid foundation for future research and drug development efforts targeting inflammatory diseases. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in this field.

References

- 1. Inhibitory effect of citral on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Acetylastragaloside I: A Technical Guide on its Role in Traditional Chinese Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylastragaloside I (ASI) is a notable cycloartane-type triterpenoid saponin isolated from Astragalus species, a cornerstone herb in Traditional Chinese Medicine (TCM) known as Huang Qi. While historically used as part of multi-herb formulations to tonify Qi and enhance the body's vital energy, modern pharmacological studies are beginning to elucidate the specific mechanisms of its constituents. This technical guide provides an in-depth analysis of the current scientific understanding of this compound, focusing on its established and potential therapeutic roles. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the implicated signaling pathways to support further research and drug development endeavors.

Role in Traditional Chinese Medicine

In the framework of Traditional Chinese Medicine, Astragalus root (Radix Astragali) is primarily used to replenish Qi (vital energy), strengthen the spleen, and tonify the blood. It is a key component in formulas designed to enhance the body's resistance to illness, promote tissue regeneration, and alleviate fatigue. While ancient texts do not single out this compound, it is one of the active saponins that contribute to the overall therapeutic effects of Huang Qi. The traditional applications of Astragalus suggest that its constituents, including this compound, possess immunomodulatory, anti-inflammatory, and restorative properties. Recent studies have identified this compound as a potential biomarker for the immune-enhancing effects of Astragali Radix, lending modern scientific credence to its traditional use.

Pharmacological Activities and Mechanisms of Action

Scientific investigations into this compound have revealed specific bioactivities, offering a mechanistic understanding of its potential therapeutic applications.

Osteogenic Activity

This compound has demonstrated significant osteogenic properties by promoting the differentiation of pre-osteoblastic cells into mature osteoblasts. This effect is primarily mediated through the activation of the Wnt/β-catenin signaling pathway, a critical pathway in bone formation and remodeling.

Trypanocidal Activity

This compound has been identified as a potent trypanocidal agent, exhibiting inhibitory activity against protozoan parasites of the genus Trypanosoma, which are responsible for diseases such as African trypanosomiasis (sleeping sickness) and Chagas disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Osteogenic Activity of this compound

| Parameter | Cell Line | Concentration Range | Key Findings | Reference |

| Osteoblast Differentiation | MC3T3-E1 | 10-40 µM | Concentration-dependent increase in alkaline phosphatase (ALP) activity and matrix mineralization. | [1] |

| Gene Expression | MC3T3-E1 | 10-40 µM | Significant upregulation of osteoblast-related genes, including those in the Wnt/β-catenin pathway. | [1] |

Table 2: Trypanocidal Activity of this compound

| Parameter | Organism | IC50 Value |

| Trypanocidal Activity | Trypanosoma brucei rhodesiense | 9.5 µg/mL |

| Trypanocidal Activity | Trypanosoma cruzi | 5.0 µg/mL |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the pharmacological effects of this compound.

Osteoblast Differentiation Assay

-

Cell Line: Murine pre-osteoblastic MC3T3-E1 cells.

-

Treatment: Cells are cultured in osteogenic induction medium containing varying concentrations of this compound (typically in the range of 10-40 µM).

-

Alkaline Phosphatase (ALP) Activity Assay: After a defined incubation period (e.g., 7 days), cells are lysed, and ALP activity is measured using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm, and ALP activity is normalized to the total protein content.

-

Matrix Mineralization Assay (Alizarin Red S Staining): After a longer incubation period (e.g., 21 days), cells are fixed with 4% paraformaldehyde and stained with 0.5% Alizarin Red S solution (pH 4.2) to visualize calcium deposits. The stained nodules are then destained, and the extracted dye is quantified by measuring absorbance at 562 nm.

-

Gene Expression Analysis (qRT-PCR): Total RNA is extracted from treated cells, and reverse transcribed into cDNA. Quantitative real-time PCR is performed using primers specific for osteogenic marker genes (e.g., Runx2, ALP, osteocalcin) and key components of the Wnt/β-catenin pathway. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

-

Protein Expression Analysis (Western Blot): Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., β-catenin, Runx2) and a loading control (e.g., β-actin). The blots are then incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Trypanocidal Activity Assay

-

Parasite Strains: Bloodstream forms of Trypanosoma brucei rhodesiense and amastigotes of Trypanosoma cruzi.

-

Assay Principle: The assay is typically based on the reduction of a viability indicator dye (e.g., Alamar blue, resazurin) by metabolically active parasites.

-

Procedure:

-

Parasites are seeded in 96-well microtiter plates.

-

Serial dilutions of this compound are added to the wells.

-

Plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2) for a specified period (e.g., 72 hours).

-

The viability indicator dye is added to each well, and the plates are incubated for a further period to allow for color development.

-

The absorbance or fluorescence is measured using a microplate reader.

-

-

Data Analysis: The percentage of inhibition of parasite growth is calculated relative to untreated control wells. The IC50 value (the concentration of the compound that inhibits parasite growth by 50%) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Future Directions and Conclusion

The current body of research on this compound, while still in its early stages, points to promising therapeutic potential in the fields of bone regeneration and infectious diseases. Its role as a potential biomarker for the immune-enhancing properties of Astragalus warrants further investigation to understand its specific contributions to immunomodulation.

For drug development professionals, this compound represents a lead compound with a well-defined mechanism of action in osteogenesis. Future research should focus on in vivo studies to validate these findings in animal models of osteoporosis and bone defects. Furthermore, its trypanocidal activity suggests it could be a scaffold for the development of new anti-parasitic drugs.

References

Investigating the Bioavailability of Acetylastragaloside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylastragaloside I, a saponin derived from Astragalus species, holds significant therapeutic promise. However, its clinical utility is intrinsically linked to its bioavailability. This technical guide provides a comprehensive overview of the methodologies and data pertinent to investigating the oral bioavailability of this compound. While direct pharmacokinetic data for this compound is limited in publicly available literature, this document leverages data and protocols from studies on the structurally similar and well-researched compound, astragaloside IV, to present a detailed framework for such an investigation. The guide outlines experimental protocols for in vivo pharmacokinetic studies in animal models and in vitro permeability assays, presents key pharmacokinetic parameters in structured tables, and utilizes diagrams to illustrate experimental workflows and metabolic pathways.

Introduction to Bioavailability

Bioavailability is a critical pharmacokinetic parameter that measures the rate and extent to which an active pharmaceutical ingredient is absorbed from a drug product and becomes available at the site of action. For orally administered drugs, bioavailability is influenced by several factors, including aqueous solubility, membrane permeability, presystemic metabolism, and efflux transporter activity. A thorough understanding of a compound's bioavailability is paramount for determining appropriate dosage regimens and predicting its therapeutic efficacy.

Experimental Protocols for Bioavailability Assessment

A multi-pronged approach is essential for a comprehensive assessment of this compound bioavailability. This typically involves both in vivo animal studies and in vitro cell-based assays.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound following intravenous and oral administration in a rat model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.

-

Drug Formulation and Administration:

-

Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO) and administered as a single bolus injection via the tail vein.

-

Oral (PO): this compound is dissolved or suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: The concentration of this compound in plasma samples is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This method offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters from the plasma concentration-time data.

In Vitro Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound using the Caco-2 cell monolayer model, an in vitro system that mimics the human intestinal epithelium.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

-

Transport Studies:

-

The permeability of this compound is assessed in both the apical (AP) to basolateral (BL) and basolateral to apical directions.

-

The compound is added to the donor chamber (either AP or BL), and samples are collected from the receiver chamber at specific time intervals.

-

-

Sample Analysis: The concentration of this compound in the collected samples is quantified by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

-

Quantitative Data Summary

The following tables summarize representative pharmacokinetic data for astragaloside IV, which can serve as a benchmark for studies on this compound.

Table 1: Pharmacokinetic Parameters of Astragaloside IV in Rats Following Intravenous and Oral Administration

| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |

| Cmax (ng/mL) | - | 18.2 ± 5.6 |

| Tmax (h) | - | 0.5 |

| AUC (0-t) (ng·h/mL) | 249.2 ± 61.3 | 32.5 ± 9.8 |

| AUC (0-inf) (ng·h/mL) | 261.4 ± 65.7 | 34.1 ± 10.2 |

| t1/2 (h) | 2.3 ± 0.5 | 3.1 ± 0.7 |

| Absolute Bioavailability (%) | - | 2.2 |

Data adapted from studies on astragaloside IV and presented as a representative example.

Visualizing Experimental and Logical Workflows

Diagrams are crucial for visualizing complex processes. The following sections provide Graphviz DOT scripts for generating diagrams of the experimental workflow and the factors influencing oral bioavailability.

Experimental Workflow for Bioavailability Assessment

Factors Influencing Oral Bioavailability

Ethnobotanical Insights and Pharmacological Mechanisms of Acetylastragaloside I Bearing Flora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the ethnobotanical applications, quantitative analysis, and molecular mechanisms of action of plants containing acetylastragaloside I. This document provides a comprehensive overview for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Ethnobotanical Significance of Astragalus Species

Plants of the Astragalus genus, comprising over 2,500 species, hold a significant place in traditional medicine systems worldwide, particularly in Traditional Chinese Medicine (TCM). The roots of several Astragalus species, most notably Astragalus membranaceus (Huangqi), are renowned for their diverse therapeutic properties. Ethnobotanical records document their use for enhancing the immune system, increasing stamina and vitality, and treating a wide array of ailments.[1]

Traditionally, Astragalus root preparations are used to treat fatigue, decreased appetite, and general debility, especially in the elderly.[2] They are also employed for their purported cardiotonic and liver-protective effects.[2] Modern ethnobotanical studies have expanded on these traditional uses, investigating the applications of various Astragalus species for urinary and respiratory diseases.[3][4] The most commonly utilized plant part is the root, often prepared as a decoction.[3][4]

The therapeutic benefits of Astragalus are largely attributed to its rich composition of bioactive molecules, including polysaccharides, flavonoids, and triterpenoid saponins.[1][5] Among the latter, this compound, a cycloartane-type triterpene glycoside, is a notable constituent.

Quantitative Analysis of this compound and Related Saponins

The concentration of this compound and other major astragalosides varies significantly between different plant parts and even within the anatomical sections of the root. Understanding this distribution is crucial for optimizing harvesting and extraction processes to yield high concentrations of the desired bioactive compounds.

| Plant Species | Plant Part/Tissue | Compound | Concentration (mg/g Dry Weight) | Reference |

| Astragalus membranaceus | Root | Astragaloside I | ~0.15 | [1] |

| Leaf | Astragaloside I | ~0.01 | [1] | |

| Stem | Astragaloside I | ~0.23 | [1] | |

| Flower | Astragaloside I | Not explicitly quantified, but lower than root | [1] | |

| Astragalus membranaceus | Root (Periderm) | Total Astragalosides | ~8-fold higher than cortex | [2][6] |

| Root (Cortex) | Total Astragalosides | - | [2][6] | |

| Root (Xylem) | Total Astragalosides | ~28-fold lower than periderm | [2][6] | |

| Astragalus membranaceus | Root | This compound | Identified, but not quantified | [5] |

Experimental Protocols

Extraction and Quantification of this compound via HPLC-ELSD

This protocol outlines a general procedure for the extraction and quantification of this compound and other astragalosides from Astragalus plant material, based on High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

3.1.1. Sample Preparation and Extraction

-

Grinding: Dry the plant material (e.g., roots) at 60°C to a constant weight and grind into a fine powder (approximately 60-80 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered sample into a flask.

-

Add 50 mL of 70% ethanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at 60°C.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue twice more.

-

Combine the filtrates and evaporate to dryness under reduced pressure.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Dissolve the dried extract in an appropriate volume of methanol.

-

Pass the solution through a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the astragalosides with methanol.

-

Evaporate the eluate to dryness and reconstitute in a known volume of methanol for HPLC analysis.

-

3.1.2. HPLC-ELSD Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be:

-

0-20 min: 30-40% A

-

20-40 min: 40-60% A

-

40-50 min: 60-70% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

ELSD Settings:

-

Drift tube temperature: 100-110°C.

-

Nebulizing gas (Nitrogen) pressure: 3.0-3.5 bar.

-

3.1.3. Quantification

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

-

Quantify this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow Diagram

Pharmacological Activities and Signaling Pathways

While research specifically on this compound is emerging, the pharmacological activities of the broader class of astragalosides, particularly astragaloside IV (which is structurally similar), are well-documented. These compounds exhibit significant immunomodulatory, anti-inflammatory, and hepatoprotective effects.

Immunomodulatory and Anti-inflammatory Effects

Astragalosides have been shown to modulate the immune response through various mechanisms, including the activation of macrophages and lymphocytes. A key signaling pathway implicated in these effects is the Nuclear Factor-kappa B (NF-κB) pathway.[7][8]

In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), leading to a signaling cascade that activates the IKK complex. This complex then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of NF-κB. Free NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Astragalosides are thought to inhibit this pathway, thereby reducing inflammation.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and immune responses that is modulated by astragalosides.

Hepatoprotective Effects

The liver-protective properties of astragalosides are linked to their ability to mitigate oxidative stress and inflammation. The Nrf2-Keap1 signaling pathway is a key mechanism in the cellular defense against oxidative stress.

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or certain bioactive molecules like astragalosides, this complex dissociates, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[9][10]

Conclusion and Future Directions

This compound, as a key saponin in various traditionally used Astragalus species, presents a promising area for further pharmacological investigation. The ethnobotanical history of these plants provides a strong foundation for their therapeutic potential. This guide has provided a summary of the current knowledge regarding the ethnobotany, quantitative analysis, and molecular mechanisms associated with this compound and related compounds. Future research should focus on elucidating the specific dose-dependent pharmacological effects of purified this compound, further exploring its mechanisms of action, and evaluating its potential for development as a therapeutic agent for inflammatory and immune-related disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Astragaloside content in the periderm, cortex, and xylem of Astragalus membranaceus root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Immune regulation mechanism of Astragaloside IV on RAW264.7 cells through activating the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hepatoprotective Effect of Polysaccharides Isolated from Dendrobium officinale against Acetaminophen-Induced Liver Injury in Mice via Regulation of the Nrf2-Keap1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Acetylastragaloside I and Its Interplay with Core Cellular Signaling Pathways: A Technical Guide